3-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid

Catalog No.
S15849879
CAS No.
M.F
C8H9BrN2O3
M. Wt
261.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)p...

Product Name

3-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid

IUPAC Name

3-(5-amino-3-bromo-2-oxopyridin-1-yl)propanoic acid

Molecular Formula

C8H9BrN2O3

Molecular Weight

261.07 g/mol

InChI

InChI=1S/C8H9BrN2O3/c9-6-3-5(10)4-11(8(6)14)2-1-7(12)13/h3-4H,1-2,10H2,(H,12,13)

InChI Key

OAGPHQWQEWCMHV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)N(C=C1N)CCC(=O)O)Br

3-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid is a heterocyclic compound characterized by a pyridine ring with multiple substituents, including an amino group, a bromo group, and a propanoic acid moiety. Its molecular formula is C8H9BrN2O3C_8H_9BrN_2O_3 with a molecular weight of approximately 261.07 g/mol. The compound features a dihydropyridine core, which is significant in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .

The chemical reactivity of 3-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the bromo group can undergo elimination or substitution reactions. The carboxylic acid moiety is reactive towards amines and alcohols, facilitating esterification or amide formation. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for specific applications.

Research indicates that 3-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid exhibits significant biological activities. It has been studied for its potential as an antimicrobial agent and its effects on various biological pathways. The compound's dihydropyridine structure is known to interact with calcium channels and may influence neurotransmitter release, making it a candidate for further exploration in neuropharmacology and other therapeutic areas .

The synthesis of 3-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid can be achieved through several methods:

  • Multi-step Synthesis: Starting from commercially available pyridine derivatives, the synthesis involves bromination, followed by the introduction of the amino group and subsequent functionalization to add the propanoic acid moiety.
  • One-pot Reactions: Recent advancements have allowed for one-pot reactions that combine multiple steps into a single reaction vessel, improving yield and reducing time.
  • Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity during the synthesis process .

3-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid has various applications across different fields:

  • Medicinal Chemistry: It serves as a lead compound for developing new drugs targeting neurological disorders or infections.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against certain pathogens.
  • Biochemical Research: Utilized in studies examining enzyme interactions and metabolic pathways .

Studies on the interaction of 3-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid with biological targets are essential for understanding its mechanism of action. Molecular docking studies have been conducted to evaluate its binding affinity with various enzymes and receptors. These studies help elucidate how the compound exerts its biological effects and guide further modifications to enhance efficacy .

Several compounds share structural similarities with 3-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-(6-Bromo-2-oxo-1,2-dihydropyridin-3-yl)acetic acidC8H8BrN2O3C_8H_8BrN_2O_3Similar bromo-substituted pyridine structure
3-(5-Amino-3-bromo-2-oxo-pyridin-1(2H)-yl)propanoic acidC8H9BrN2O3C_8H_9BrN_2O_3Contains an additional propanoic acid side chain
4-(5-Amino-3-bromo-pyridin-2(3H)-one)butanoic acidC9H10BrN2O3C_9H_{10}BrN_2O_3Features a butanoic acid moiety instead of acetic acid

The uniqueness of 3-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid lies in its specific combination of substituents on the pyridine ring and the propanoic acid functionality. This combination may confer unique biological activities not observed in similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .

XLogP3

-0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

259.97965 g/mol

Monoisotopic Mass

259.97965 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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